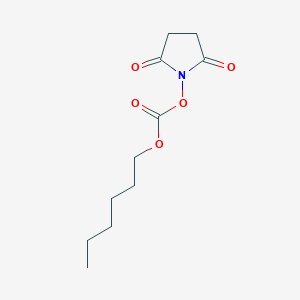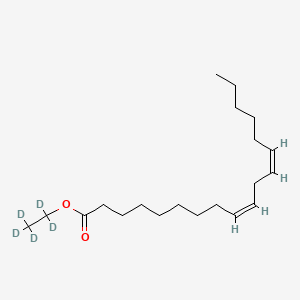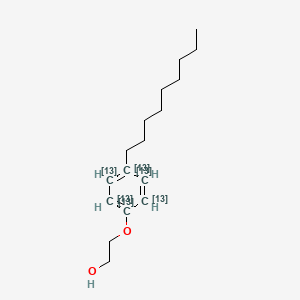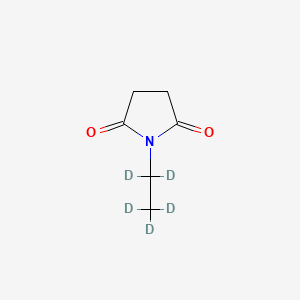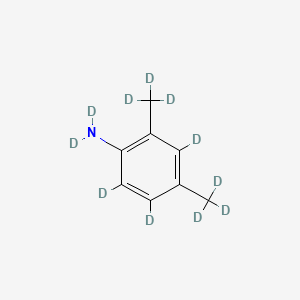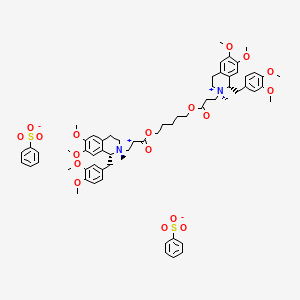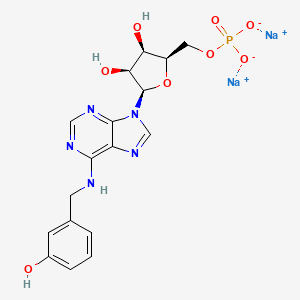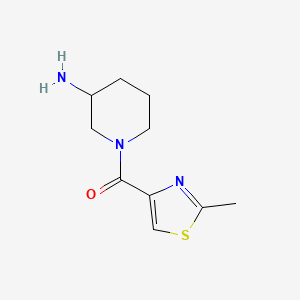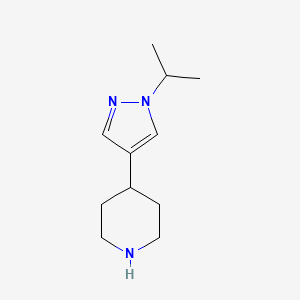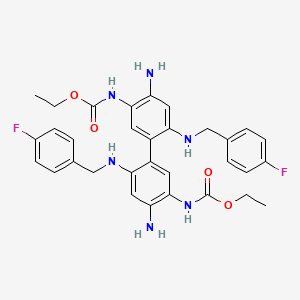
Retigabine 3,3'-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retigabine3,3’-Dimer is a derivative of retigabine, a compound known for its anticonvulsant properties. Retigabine, also known as ezogabine, was primarily used as an adjunctive treatment for partial epilepsies in treatment-experienced adult patients. Retigabine3,3’-Dimer, like its parent compound, is of interest due to its potential therapeutic applications and unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine3,3’-Dimer typically involves the coupling of two retigabine molecules. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Retigabine3,3’-Dimer would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Retigabine3,3’-Dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Retigabine3,3’-Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the properties of retigabine.
Biology: Investigated for its potential effects on neuronal activity and its ability to modulate potassium channels.
Medicine: Explored for its potential therapeutic applications in treating epilepsy and other neurological disorders.
Mechanism of Action
Retigabine3,3’-Dimer works primarily by activating a certain family of voltage-gated potassium channels in the brain, specifically the KCNQ/Kv7 channels. This mechanism of action is unique among antiepileptic drugs and may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
Flupirtine: Chemically similar to retigabine, used mainly for its analgesic properties.
Ezogabine: The parent compound of Retigabine3,3’-Dimer, used as an anticonvulsant.
Uniqueness
Retigabine3,3’-Dimer is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This structural difference could potentially enhance its therapeutic efficacy and reduce side effects .
Properties
Molecular Formula |
C32H34F2N6O4 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
InChI |
InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
VBWNKGAJVNWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
